Trifluralin-Imazaquin mixt.
Description
Trifluralin-Imazaquin mixture is a dual-action herbicide formulation combining Trifluralin (a pre-emergent dinitroaniline herbicide) and Imazaquin (a post-emergent imidazolinone herbicide). This combination targets broadleaf weeds and grasses by inhibiting root development (Trifluralin) and acetolactate synthase (ALS) enzyme activity (Imazaquin). It is widely used in soybean and legume crops for extended weed control.
Properties
CAS No. |
119578-88-0 |
|---|---|
Molecular Formula |
C30H33F3N6O7 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17N3O3.C13H16F3N3O4/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h4-9H,1-3H3,(H,21,22)(H,19,20,23);7-8H,3-6H2,1-2H3 |
InChI Key |
GNJZPYGPEKKVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: Both trifluralin and imazaquin can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Trifluralin: Common reagents include nitric acid, sulfuric acid, and various solvents for purification.
Major Products Formed
Scientific Research Applications
Chemistry
Trifluralin: Used as a model compound in studies of photodegradation and environmental fate of herbicides.
Imazaquin: Studied for its selective herbicidal activity and its interactions with acetolactate synthase.
Biology
Trifluralin: Investigated for its effects on soil microbial communities and functions.
Imazaquin: Studied for its impact on plant physiology and weed control efficacy.
Medicine
Trifluralin: Limited applications in medicine, primarily studied for its toxicological effects.
Imazaquin: No significant medical applications, mainly used in agricultural research.
Industry
Mechanism of Action
Comparison with Similar Compounds
Key Properties:
- Trifluralin : Low solubility in water (0.3 mg/L), high soil adsorption, and volatility.
- Imazaquin : Moderate water solubility (120 mg/L), systemic activity, and soil persistence.
Comparison with Similar Compounds
Due to the lack of specific data in the provided evidence, the comparison below is based on general agricultural research.
Table 1: Comparison of Trifluralin-Imazaquin with Other Herbicide Mixtures
| Mixture | Active Compounds | Mode of Action | Application Rate (kg/ha) | Soil Half-Life (Days) | Key Crops |
|---|---|---|---|---|---|
| Trifluralin-Imazaquin | Trifluralin + Imazaquin | Root inhibition + ALS inhibition | 0.5–1.2 | 60–90 (Trifluralin) | Soybeans, Legumes |
| Atrazine + S-metolachlor | Atrazine + S-metolachlor | PS-II inhibition + shoot/root inhibition | 1.0–2.5 | 60–150 (Atrazine) | Corn, Sugarcane |
| Glyphosate + 2,4-D | Glyphosate + 2,4-D | EPSPS inhibition + auxin mimicry | 0.8–1.5 | 7–14 (Glyphosate) | Cereals, Pastures |
Key Findings:
- Efficacy: Trifluralin-Imazaquin provides dual pre- and post-emergent control, whereas Atrazine-based mixtures focus on broad-spectrum residual control. Glyphosate mixtures are non-selective and require careful timing .
- Atrazine mixtures face stricter regulations due to groundwater contamination risks.
- Resistance Management : Imazaquin’s ALS-inhibiting action overlaps with resistance risks seen in other ALS inhibitors (e.g., chlorimuron-ethyl), unlike Trifluralin’s unique microtubule disruption .
Limitations of Available Evidence
The synthesis methods for phosphazenes and spectroscopic analyses of formazans are unrelated to agricultural herbicides. For a rigorous comparison, consult peer-reviewed studies from journals like Weed Science or Pest Management Science.
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